4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Overview
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride is a useful research compound. Its molecular formula is C7H14Cl2N2 and its molecular weight is 197.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, also known as 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride or 1-(CHLOROMETHYL)-1,4-DIAZABICYCLO[2.2.2]OCTAN-1-IUM CHLORIDE, is a versatile compound that acts as a catalyst in various organic reactions . The primary targets of this compound are the reactants in these reactions, facilitating their transformation into desired products .
Mode of Action
This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction and enabling the reaction to proceed more efficiently .
Biochemical Pathways
The compound is involved in various organic reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds .
Result of Action
The action of this compound results in the efficient transformation of reactants into products in various organic reactions . This can lead to the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances . For example, it has been noted that the compound can be recycled in some cases, suggesting that it retains its catalytic activity under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known that DABCO, the parent compound, is a catalyst for various organic reactions . It is reasonable to assume that 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially influencing biochemical reactions.
Cellular Effects
Given its structural similarity to DABCO, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to DABCO, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate), has been shown to undergo a reversible phase transition at around 143.9 K .
Metabolic Pathways
Dabco, the parent compound, is known to be involved in various organic reactions as a catalyst .
Transport and Distribution
Given its structural similarity to DABCO, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on its structural similarity to DABCO, it may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXEZAWSNSRPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067963 | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36273-11-7 | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36273-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036273117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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